8-((4-(Thiophen-3-yl)piperidin-1-yl)sulfonyl)quinoline
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Overview
Description
. This compound features a quinoline core, a thiophene ring, and a piperidine moiety, making it a unique and versatile molecule.
Preparation Methods
The synthesis of 8-((4-(Thiophen-3-yl)piperidin-1-yl)sulfonyl)quinoline involves several steps. The general synthetic route includes the formation of the quinoline core, followed by the introduction of the thiophene and piperidine groups. Specific reaction conditions and reagents are used to achieve the desired product. Industrial production methods may involve optimization of these steps to ensure high yield and purity .
Chemical Reactions Analysis
8-((4-(Thiophen-3-yl)piperidin-1-yl)sulfonyl)quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a therapeutic agent due to its unique structure and potential biological activity. In industry, it may be used in the development of new materials and technologies.
Mechanism of Action
The mechanism of action of 8-((4-(Thiophen-3-yl)piperidin-1-yl)sulfonyl)quinoline involves its interaction with specific molecular targets and pathways. The exact targets and pathways depend on the specific application and context in which the compound is used. Further research is needed to fully elucidate the detailed mechanism of action.
Comparison with Similar Compounds
8-((4-(Thiophen-3-yl)piperidin-1-yl)sulfonyl)quinoline can be compared with other similar compounds, such as quinoline derivatives and piperidine-containing molecules. Its unique combination of a quinoline core, thiophene ring, and piperidine moiety sets it apart from other compounds. Similar compounds include quinoline-based drugs and piperidine-containing pharmaceuticals .
Properties
IUPAC Name |
8-(4-thiophen-3-ylpiperidin-1-yl)sulfonylquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c21-24(22,17-5-1-3-15-4-2-9-19-18(15)17)20-10-6-14(7-11-20)16-8-12-23-13-16/h1-5,8-9,12-14H,6-7,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQHZKMQZHQFOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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